4-Methyl-2-nitro-N-acetylbenzeneamine-d6
Description
4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is a deuterated organic compound characterized by six hydrogen atoms replaced with deuterium (denoted by the "-d6" suffix). Its structure comprises a benzene ring substituted with a methyl group at position 4, a nitro group at position 2, and an acetylated amine at position 1. This compound is primarily utilized as a stable isotopologue in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to serve as an internal standard or tracer in metabolic and pharmacokinetic studies. The deuterium substitution minimizes signal interference in analytical techniques, enhancing precision in quantitative analyses .
Synthesis typically involves deuterium exchange reactions or the use of deuterated precursors. For example, halogenated intermediates (e.g., brominated analogs) may undergo nucleophilic substitution with deuterated reagents under reflux conditions in solvents like acetonitrile, as seen in analogous amine syntheses .
Properties
CAS No. |
1246816-34-1 |
|---|---|
Molecular Formula |
C₉H₄D₆N₂O₃ |
Molecular Weight |
200.22 |
Synonyms |
N-(4-Methyl-2-nitrophenyl)acetamide-d6; 2’-Nitro-p-acetotoluidide-d6; 3-Nitro-4-(acetylamino)toluene-d6; 4’-Methyl-2’-nitroacetanilide-d6; N-(4-Methyl-2-nitrophenyl)acetamide-d6; NSC 9826-d6; |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 involves several steps:
Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methyl group.
Deuterium Exchange: The nitro compound is then subjected to deuterium exchange reactions to replace the hydrogen atoms with deuterium.
Chemical Reactions Analysis
4-Methyl-2-nitro-N-acetylbenzeneamine-d6 can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acidic or basic hydrolysis conditions, and strong oxidizing agents. The major products formed from these reactions include the corresponding amine, carboxylic acid, and other derivatives depending on the reaction conditions.
Scientific Research Applications
4-Methyl-2-nitro-N-acetylbenzeneamine-d6 has several scientific research applications:
Metabolic Research: The deuterium labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Chemical Identification: The compound serves as a chemical reference for qualitative and quantitative analysis in organic chemistry.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening due to its stable isotope labeling.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is primarily related to its deuterium labeling. Deuterium, being a stable isotope of hydrogen, does not alter the chemical properties of the compound significantly but allows for tracking and studying metabolic pathways and reaction mechanisms in a non-invasive manner. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or environmental pollutant detection.
Comparison with Similar Compounds
Non-Deuterated Counterpart: 4-Methyl-2-nitro-N-acetylbenzeneamine
| Property | 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 | 4-Methyl-2-nitro-N-acetylbenzeneamine |
|---|---|---|
| Molecular Weight (g/mol) | 250.3 | 244.2 |
| Deuterium Content | 6 | 0 |
| Solubility in DMSO (mg/mL) | 15.2 | 14.8 |
| NMR ¹H Signal (δ, ppm) | Signal suppression (deuterium) | δ 7.5 (aromatic H) |
| Primary Application | Analytical internal standard | Organic synthesis intermediate |
Key Insight : The deuterated variant exhibits nearly identical chemical reactivity but distinct analytical utility due to isotopic labeling, which eliminates proton signals in NMR, simplifying spectral interpretation .
Halogenated Analogues: 4-Chloro-2-nitro-N-acetylbenzeneamine
| Property | 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 | 4-Chloro-2-nitro-N-acetylbenzeneamine |
|---|---|---|
| Molecular Weight (g/mol) | 250.3 | 244.6 |
| Substituent at Position 4 | Methyl | Chloro |
| Stability in Acidic Conditions | High | Moderate (prone to hydrolysis) |
| Synthetic Method | Deuterium exchange | Halogenation (e.g., Cl substitution) |
Key Insight : The methyl group in 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 enhances steric protection of the acetylated amine compared to chloro-substituted analogs, which are more reactive and less stable under harsh conditions .
Deuterated Solvent: Benzene-d6
| Property | 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 | Benzene-d6 |
|---|---|---|
| Deuterium Content | 6 | 6 |
| Boiling Point (°C) | 315 (decomposes) | 80.1 |
| Application | Analytical tracer | NMR solvent |
Key Insight : While both compounds are deuterated, benzene-d6 lacks functional groups, limiting its utility to solvent roles, whereas 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 serves as a substrate-specific probe .
Metabolic Stability Comparison
Deuterated compounds like 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 exhibit enhanced metabolic stability compared to non-deuterated versions. For instance, deuterium substitution at labile positions (e.g., near amine groups) slows cytochrome P450-mediated oxidation, prolonging half-life in biological systems. This property is critical in drug development, as demonstrated in studies on deuterated pharmaceuticals like deutetrabenazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
